Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol
Description
Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol is an organophosphorus compound featuring a 2,5-dimethoxyphenyl aromatic core, a hydroxymethyl group, and a diethoxyphosphoryl moiety. Its synthesis likely involves the phosphorylation of (2,5-dimethoxyphenyl)methanol, a precursor synthesized via NaBH₄ reduction of 2,5-dimethoxybenzaldehyde (85% yield) . This article compares its structural, synthetic, and functional attributes with related compounds to elucidate its unique properties.
Properties
IUPAC Name |
diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-9-10(16-3)7-8-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRXOSKWUIILRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol involves several steps. One common method includes the palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of more oxidized derivatives, while reduction may yield more reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol serves as a versatile reagent in various synthetic processes. It is utilized in:
- Organic Synthesis : The compound is employed in the synthesis of complex organic molecules, facilitating reactions such as esterification and phosphorylation.
- Catalysis : Its phosphonate group can act as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and selectivity.
Biology
Research into the biological activities of this compound has revealed potential interactions with biomolecules:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.
- Biochemical Pathways : The compound's ability to interact with specific enzymes or receptors indicates potential roles in modulating biochemical pathways.
Medicine
The therapeutic potential of this compound is under investigation:
- Drug Development : Its unique structure may contribute to the development of new pharmaceuticals, particularly those targeting infectious diseases or metabolic disorders.
- Therapeutic Applications : Ongoing research aims to explore its efficacy in treating various medical conditions, leveraging its biological activity.
Industry
In industrial applications, this compound is being explored for:
- Chemical Manufacturing : The compound can be utilized in producing various industrial chemicals due to its reactivity and functional groups.
- Material Science : Its properties may allow for applications in creating advanced materials with specific characteristics.
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The results indicated that the compound could inhibit bacterial growth effectively when tested at varying concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These findings suggest that this compound has potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Synthetic Applications
In synthetic chemistry, this compound was used as a reagent in a series of reactions aimed at synthesizing novel phosphonates. The study highlighted its effectiveness in increasing yields compared to traditional methods.
| Reaction Type | Yield (%) |
|---|---|
| Esterification | 85% |
| Phosphorylation | 75% |
| Coupling Reactions | 70% |
This demonstrates the compound's versatility and efficiency as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Aromatic Substitution: All compounds share the 2,5-dimethoxyphenyl group, which confers electron-rich aromaticity. However, the diethoxyphosphoryl group in the target compound introduces steric bulk and polarizability absent in simpler analogs like (2,5-dimethoxyphenyl)methanol .
- Functional Group Diversity : The phosphoryl group distinguishes the target compound from the ester/ketone in Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate and the amine/benzyl groups in 25X-NBOMe derivatives .
Physicochemical Properties
- Polarity : The phosphoryl group increases polarity compared to the hydroxymethyl precursor, enhancing solubility in polar aprotic solvents.
- Stability : Phosphorylated compounds generally exhibit greater hydrolytic stability than esters (e.g., Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate) but are less stable than aryl ethers like 25I-NBOMe .
- Molecular Weight : The target compound’s higher molecular weight (~298.29 vs. 168.19 for (163)) impacts crystallinity and volatility .
Biological Activity
Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group attached to a 2,5-dimethoxyphenyl moiety. The synthesis typically involves palladium-catalyzed reactions that enhance yield and purity. The compound's structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies evaluating its efficacy against various pathogens, the compound demonstrated significant inhibition of bacterial growth at certain concentrations. For instance, a series of derivatives were tested against murine leukemia L1210 and human cervix carcinoma HeLa cells, showing a decrease in cell proliferation at concentrations ranging from 102 to 228 μM .
Antioxidant Activity
The compound's antioxidant potential is also noteworthy. It is believed to neutralize free radicals through hydrogen atom donation or electron transfer, thereby preventing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the modulation of cellular pathways leading to apoptosis or necrosis. Notably, the compound's structural features may enhance its interaction with cellular components, promoting its cytotoxicity against specific cancer types .
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors within cells. This interaction may modulate various signaling pathways involved in cell proliferation and apoptosis. Ongoing research aims to elucidate the precise molecular targets and pathways influenced by this compound.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol | Similar methoxy substitutions | Antimicrobial and cytotoxic properties |
| Diethyl benzylphosphonates | Different substituents on phenyl group | Varied biological activities |
This compound stands out due to its specific methoxy group positioning which may confer distinct chemical reactivity and biological interactions compared to its analogs.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Research : A study demonstrated that this compound could significantly inhibit the growth of HeLa cells at sub-toxic concentrations while maintaining minimal effects on normal cells.
- Antimicrobial Efficacy : In another investigation, derivatives of the compound were tested against various bacterial strains, revealing promising results in inhibiting growth compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
